4-Bromo-2-fluorobenzyl cyanide
Overview
Description
4-Bromo-2-fluorobenzyl cyanide is an organic compound with the molecular formula C8H5BrFN. It is a colorless crystalline substance with a pungent odor
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluorobenzyl cyanide typically involves the reaction of 4-bromo-2-fluorotoluene with sodium cyanide in the presence of a phase transfer catalyst such as tetrabutylammonium bromide. The reaction is carried out at a temperature of around 45°C for approximately 12 hours . The organic phase is then washed with water and distilled to obtain the final product with a purity of 99.1% .
Industrial Production Methods: In an industrial setting, the production process involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorobenzyl cyanide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium cyanide, potassium cyanide, and other nucleophiles under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzyl cyanides can be formed.
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and related compounds.
Scientific Research Applications
4-Bromo-2-fluorobenzyl cyanide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-Bromo-2-fluorobenzyl cyanide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s steric hindrance and weak Lewis basic center allow it to form bulky coordination structures with metal ions, weakening ion-dipole interactions and promoting coulombic attraction . This unique property makes it useful in applications such as enhancing electrochemical kinetics in lithium-ion batteries .
Comparison with Similar Compounds
- 4-Fluorobenzyl cyanide
- 4-Bromobenzyl cyanide
- 2-Fluorobenzyl cyanide
Comparison: 4-Bromo-2-fluorobenzyl cyanide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs, such as 4-Fluorobenzyl cyanide and 4-Bromobenzyl cyanide .
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLASQEZPJFNZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428296 | |
Record name | 4-Bromo-2-fluorobenzyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114897-91-5 | |
Record name | 4-Bromo-2-fluorobenzyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromo-2-fluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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